Thrombin substrate ii,colorimetric

Description

Significance of Thrombin in Biological Systems and Serine Protease Activity

Thrombin, or activated Factor II (IIa), is a pivotal serine protease that plays a central role in hemostasis, the process that causes bleeding to stop. abcam.com As a member of the chymotrypsin (B1334515) family of serine proteases, thrombin's primary and most well-known function is the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot. abcam.comdiapharma.com This enzymatic action is the final and critical step in the coagulation cascade. Thrombin is generated from its inactive zymogen precursor, prothrombin, through the action of the prothrombinase complex. abcam.com

Beyond its direct role in clot formation, thrombin exhibits a remarkable range of biological activities, acting as both a procoagulant and an anticoagulant. nih.gov It amplifies its own production by activating other coagulation factors, including Factors V, VIII, and XI. abcam.com Conversely, when bound to thrombomodulin on the surface of endothelial cells, thrombin's function shifts to an anticoagulant pathway by activating Protein C, which in turn inactivates other clotting factors. nih.govbohrium.com

Thrombin's influence extends beyond coagulation to processes like inflammation, wound healing, and cell signaling. abcam.comnih.gov It exerts these effects by cleaving and activating a family of G protein-coupled receptors known as protease-activated receptors (PARs). nih.govnih.gov This interaction triggers various cellular responses, including the production of pro-inflammatory cytokines and growth factors, highlighting thrombin's multifaceted role in physiology and pathology. nih.gov Due to its complex functions, thrombin is a key target for research and a biomarker for coagulation-related disorders. bohrium.com

Evolution of Chromogenic Substrates for Protease Activity Assessment

The study of proteolytic enzymes like thrombin was revolutionized by the development of chromogenic substrates in the early 1970s. sigmaaldrich.com These synthetic molecules are designed to mimic the natural substrates of a specific enzyme. sigmaaldrich.comchemimpex.com A chromogenic substrate is typically a short peptide sequence, recognized by the target protease, linked to a chromophore—a chemical group that is colorless while part of the substrate but becomes colored upon release. sigmaaldrich.comchemimpex.com

The mechanism is straightforward: the protease cleaves the peptide bond between the amino acid sequence and the chromophore. This cleavage liberates the chromophore, most commonly para-nitroaniline (pNA), which results in a measurable color change, typically yellow, that can be quantified spectrophotometrically at a specific wavelength (around 405 nm for pNA). nih.govsigmaaldrich.comsigmaaldrich.com The rate of color development is directly proportional to the enzymatic activity of the protease in the sample. sigmaaldrich.comchemimpex.com

This technology provided a significant advancement over previous methods, offering a simple, sensitive, and quantitative way to measure enzyme activity. chemimpex.com It has become an indispensable tool in both basic research and clinical diagnostics, particularly for understanding the complex enzymatic cascades of blood coagulation and fibrinolysis. sigmaaldrich.com The design of these substrates focuses on selectivity, ensuring that the peptide sequence is preferentially cleaved by the target enzyme, thus minimizing interference from other proteases. diapharma.com

Rationale for the Development and Utility of Thrombin Substrate II, Colorimetric

The development of specific chromogenic substrates for thrombin was a logical and necessary step for advancing coagulation research. To accurately study the kinetics of thrombin and to screen for potential inhibitors, researchers required a tool that could provide reliable and quantifiable measurements of its proteolytic activity. chemimpex.com Thrombin Substrate II, Colorimetric, was designed to meet this need.

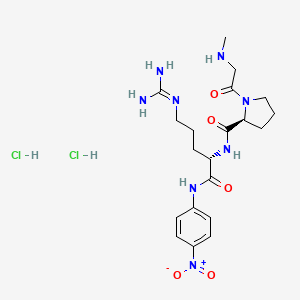

The chemical name for Thrombin Substrate II, Colorimetric is H-Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-para-nitroanilide). nih.gov This specific tripeptide sequence is engineered for high selectivity towards thrombin. bohrium.com Thrombin recognizes and cleaves the bond between the Arginine residue and the pNA molecule. The rationale for its design is based on several key factors:

Specificity: The Sar-Pro-Arg sequence is selectively recognized and cleaved by thrombin, which is crucial for accurate measurements, especially in complex biological samples like plasma where multiple proteases are present. bohrium.comchemimpex.com

Quantification: The release of pNA provides a simple and robust colorimetric signal that is directly proportional to thrombin activity, allowing for precise kinetic analysis. sigmaaldrich.com

Simplicity: The assay is easy to perform and suitable for high-throughput screening applications, such as identifying new anticoagulant drugs that target thrombin. chemimpex.com

The utility of Thrombin Substrate II, Colorimetric, lies in its role as a standardized reagent for a wide range of research applications, from fundamental studies of enzyme kinetics to the development of diagnostic assays for coagulation disorders. chemimpex.comnih.gov

Scope and Academic Relevance of Research on Thrombin Substrate II, Colorimetric

Research utilizing Thrombin Substrate II, Colorimetric, is primarily focused within the fields of biochemistry, hematology, and pharmaceutical development. Its academic relevance is rooted in its application as a fundamental tool for investigating the enzymatic properties of thrombin and the factors that regulate its activity.

The scope of research includes:

Enzyme Kinetics: Determining key kinetic parameters of thrombin, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), under various conditions. diapharma.comglpbio.com This is essential for understanding the enzyme's efficiency and mechanism.

Inhibitor Screening: Serving as the primary assay in high-throughput screening campaigns to identify and characterize novel thrombin inhibitors. nih.gov The substrate allows for rapid assessment of a compound's ability to block thrombin's proteolytic function.

Diagnostic Assay Development: Although used for research purposes, the principles behind this substrate are applied in the development of clinical diagnostic tests to measure thrombin activity or the levels of its inhibitors (like antithrombin III) in patient plasma. nih.govgoogle.com

Structure-Function Studies: Investigating how mutations or allosteric effectors alter the catalytic activity of thrombin, providing insights into its complex regulation. nih.gov

The academic relevance of Thrombin Substrate II, Colorimetric, is underscored by its widespread use in studies that have advanced our understanding of thrombosis, hemostasis, and the development of new antithrombotic therapies. nih.gov

Data Tables

Table 1: Chemical Properties of Thrombin Substrate II, Colorimetric

| Property | Value |

| Compound Name | H-Sar-Pro-Arg-pNA hydrochloride salt |

| Synonyms | Sar-Pro-Arg-pNA, Thrombin Substrate II |

| Molecular Formula | C₂₀H₃₀N₈O₅ · HCl |

| Molecular Weight | 498.96 g/mol |

| CAS Number | 77695-30-8 |

| Appearance | Solid |

| Peptide Sequence | Sarcosine-Proline-Arginine |

| Chromophore | p-Nitroaniline (pNA) |

| Data sourced from PubChem CID 3584802 nih.govchemimpex.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H32Cl2N8O5 |

|---|---|

Molecular Weight |

535.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C20H30N8O5.2ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);2*1H/t15-,16-;;/m0../s1 |

InChI Key |

HGSHEYZYMRAFHJ-SXBSVMRRSA-N |

Isomeric SMILES |

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Canonical SMILES |

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Origin of Product |

United States |

Chemical Design and Synthesis of Thrombin Substrate Ii, Colorimetric

Peptide Sequence Design for Thrombin Specificity

The efficacy of a synthetic substrate hinges on its ability to be selectively recognized and cleaved by the target enzyme. In the case of Thrombin Substrate II, Colorimetric, this is achieved through a carefully selected tripeptide sequence: H-D-Phe-Pip-Arg. This sequence is designed to fit optimally into the active site of thrombin, ensuring high sensitivity and specificity.

Structure-Activity Relationships in Chromogenic Substrates for Thrombin

The development of chromogenic substrates for thrombin is guided by extensive structure-activity relationship (SAR) studies. Thrombin, a serine protease, exhibits a strong preference for cleaving peptide bonds on the C-terminal side of arginine (Arg) residues. This fundamental requirement dictates that Arg is almost universally present at the P1 position (the amino acid residue immediately preceding the cleavage site) of synthetic thrombin substrates. nih.govnih.govresearchgate.net

However, the interactions between the substrate and the enzyme extend beyond the P1 residue, involving a series of subsites on the thrombin molecule (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). The design of highly specific substrates, therefore, involves optimizing the amino acid residues at these positions to maximize the affinity and turnover rate by thrombin while minimizing recognition by other related proteases.

For instance, the S2 subsite of thrombin is a hydrophobic pocket. The inclusion of a non-polar amino acid at the P2 position of the substrate, such as proline or, in the case of Thrombin Substrate II, the proline analog L-pipecolic acid (Pip), enhances the binding affinity. nih.gov The P3 position also plays a role in specificity. The use of a D-amino acid, such as D-phenylalanine (D-Phe) at this position, can confer resistance to degradation by other plasma proteases, thereby increasing the substrate's specificity for thrombin. nih.gov

| Substrate Position | Corresponding Thrombin Subsite | Preferred Amino Acid Characteristics | Example in Thrombin Substrate II |

| P1 | S1 | Basic (e.g., Arginine) | Arg |

| P2 | S2 | Hydrophobic (e.g., Proline, Pipecolic Acid) | Pip |

| P3 | S3 | Hydrophobic (e.g., Phenylalanine) | D-Phe |

Influence of Amino Acid Residues at Cleavage Sites on Enzyme Recognition

The amino acid sequence H-D-Phe-Pip-Arg is a testament to the targeted design aimed at exploiting the unique structural features of thrombin's active site. cryopep.comglpbio.commoleculardepot.comtribioscience.commedchemexpress.comadooq.comtargetmol.com

P1 Position: Arginine (Arg) As the primary determinant of thrombin's specificity, the positively charged side chain of arginine forms a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of thrombin. nih.gov This interaction anchors the substrate in the correct orientation for catalysis.

P2 Position: L-Pipecolic Acid (Pip) This cyclic amino acid, a six-membered ring homolog of proline, fits snugly into the hydrophobic S2 pocket of thrombin. nih.gov The rigid conformation of the pipecolyl ring contributes to a favorable binding entropy, enhancing the substrate's affinity.

P3 Position: D-Phenylalanine (D-Phe) The use of the D-enantiomer of phenylalanine at the P3 position is a strategic choice to enhance specificity. While many proteases can accommodate L-amino acids, the presence of a D-amino acid can hinder cleavage by non-target enzymes. The aromatic side chain of phenylalanine interacts with a hydrophobic region of the thrombin active site, further contributing to the binding affinity. nih.gov

Chemistry of the Chromogenic Moiety in Thrombin Substrate II, Colorimetric

The ability to quantify thrombin activity relies on the release of a detectable molecule. In Thrombin Substrate II, Colorimetric, this function is fulfilled by a p-nitroanilide (pNA) group attached to the C-terminus of the peptide sequence.

p-Nitroanilide Chemistry and Spectrophotometric Signal Generation

p-Nitroanilide is an aromatic compound that, when part of the intact peptide substrate, is colorless. The amide bond linking the C-terminal arginine of the peptide to the amino group of p-nitroanilide is the target for thrombin's proteolytic action. Upon enzymatic cleavage, free p-nitroaniline is released into the solution.

The liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance of light at a specific wavelength, typically around 405 nm. cryopep.comsigmaaldrich.com This change in absorbance is directly proportional to the amount of p-nitroaniline released, which in turn is a direct measure of the thrombin activity in the sample. The rate of the color change can be monitored over time using a spectrophotometer to determine the kinetics of the enzymatic reaction.

| Compound | Color | Absorbance Maximum (λmax) |

| Peptide-pNA conjugate | Colorless | - |

| Free p-nitroaniline | Yellow | ~405 nm |

Considerations for Water Solubility and Stability in Design

For a chromogenic substrate to be effective in an aqueous biological sample, it must possess adequate water solubility and stability. The peptide sequence itself can influence solubility; a high content of hydrophobic amino acids can lead to aggregation and precipitation. adooq.comsigmaaldrich.comanaspec.comchemicalbook.com The inclusion of the charged arginine residue in Thrombin Substrate II aids in its solubility.

The stability of the peptide-pNA conjugate is also a critical factor. The amide bond linking the peptide to the pNA moiety must be stable to spontaneous hydrolysis under the assay conditions to ensure a low background signal. sigmaaldrich.com Lyophilized (freeze-dried) forms of the substrate generally exhibit good long-term stability when stored under appropriate conditions (cold and dry). cryopep.comglpbio.com Once reconstituted in an aqueous buffer, the stability may be more limited, and it is often recommended to use the solution within a specified timeframe. cryopep.comglpbio.com

Synthetic Methodologies for Peptide-pNA Conjugates

The synthesis of Thrombin Substrate II, Colorimetric, involves the formation of peptide bonds between the amino acids and the final conjugation of the peptide to p-nitroanilide. Solid-phase peptide synthesis (SPPS) is a commonly employed method for preparing the peptide portion.

In a typical SPPS approach, the C-terminal amino acid (in this case, arginine) is first attached to an insoluble resin support. The subsequent amino acids (pipecolic acid and D-phenylalanine) are then added sequentially in a stepwise manner. Each addition involves the deprotection of the N-terminal amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid using a coupling reagent.

The final step is the coupling of the N-terminal D-phenylalanine to p-nitroaniline. This can be challenging due to the low nucleophilicity of the amino group of p-nitroaniline. chemicalbook.com Specialized coupling reagents or strategies may be required to achieve an efficient reaction. chemicalbook.com Alternatively, a pre-formed amino acid-pNA conjugate can be used in the synthesis. nih.gov Once the full peptide-pNA conjugate is assembled on the solid support, it is cleaved from the resin and any remaining protecting groups are removed using a strong acid, such as trifluoroacetic acid. The crude product is then purified, typically by high-performance liquid chromatography (HPLC), to yield the final, highly pure Thrombin Substrate II, Colorimetric.

Modern advancements have also led to the development of automated flow synthesis technologies that can rapidly and efficiently produce peptide-pNA conjugates, offering improved speed and purity compared to traditional methods. cryopep.comproteopedia.org

Compound Names

| Abbreviation | Full Name |

| D-Phe | D-Phenylalanine |

| Pip | L-Pipecolic Acid |

| Arg | L-Arginine |

| pNA | p-Nitroanilide |

| HPLC | High-Performance Liquid Chromatography |

| SPPS | Solid-Phase Peptide Synthesis |

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the peptide backbone of chromogenic thrombin substrates. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often a resin. nih.govnih.gov The process begins with the attachment of the C-terminal amino acid to the resin, and the peptide is elongated in the C-terminal to N-terminal direction. youtube.com

A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin-bound peptide. nih.gov This simplifies the purification process at each step of the synthesis. The choice of protecting groups for the amino acid side chains and the α-amino group is critical to prevent unwanted side reactions. The most common strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection schemes. youtube.com The Fmoc strategy is often preferred due to its use of a milder base for deprotection, which is compatible with a wider range of linkers and side-chain protecting groups. youtube.com

For the synthesis of thrombin substrates, which often contain arginine at the P1 position, special considerations are necessary due to the reactive guanidinium (B1211019) group of arginine. rsc.orgsigmaaldrich.com This group is typically protected throughout the synthesis and deprotected in the final cleavage step. The choice of resin is also crucial and depends on the desired C-terminal modification of the final peptide, such as a C-terminal amide. nih.gov

Coupling Strategies for the Chromogenic Group

The attachment of the chromogenic group, most commonly p-nitroaniline (pNA), is a critical step in the synthesis of colorimetric thrombin substrates. oup.com The enzymatic cleavage of the amide bond between the P1 residue (typically arginine) and the pNA by thrombin releases the yellow p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. anaspec.comnih.govhaemochrom.de

However, the direct coupling of pNA to the peptide chain is challenging due to the low nucleophilicity of the aromatic amino group of pNA, which is further deactivated by the electron-withdrawing nitro group. nih.govresearchgate.netmaastrichtuniversity.nl This poor reactivity often leads to low yields with standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govmaastrichtuniversity.nl

To overcome this, several strategies have been developed:

Alternative Coupling Reagents: More potent activating agents, such as phosphorus oxychloride or the use of a phospho-azo method, have been employed to facilitate the acylation of pNA. maastrichtuniversity.nl

Synthesis of Peptide p-aminoanilides followed by Oxidation: A common and efficient method involves synthesizing the peptide p-aminoanilide (pAA) precursor, which is then oxidized to the corresponding p-nitroanilide (pNA). researchgate.net This approach circumvents the difficult direct coupling of pNA. The oxidation can be achieved using reagents like Oxone®. researchgate.net

Use of Alternative Chromophores: To enhance specificity and improve synthesis efficiency, derivatives of pNA have been explored. nih.gov For instance, 5-amino-2-nitrobenzoic acid (ANBA) has been used as a pNA analog. nih.govbohrium.comnih.gov Coupling tripeptide sequences to ANBA derivatives has been shown to decrease the rate of hydrolysis by other proteases like plasmin and factor Xa, thus increasing the substrate's specificity for thrombin. nih.govbohrium.com These ANBA-based substrates can be synthesized using solid-phase methods, and the resulting free carboxyl group can improve aqueous solubility. nih.gov

Aryl Hydrazine (B178648) Resin Approach: A novel solid-phase strategy utilizes an aryl hydrazine resin. researchgate.net The peptide is assembled on this resin, and subsequent mild oxidation generates a reactive acyl diazene (B1210634) intermediate that efficiently reacts with weak nucleophiles like pNA. researchgate.net

Design Principles for Optimized Substrate Kinetics and Specificity

The effectiveness of a chromogenic thrombin substrate is determined by its kinetic parameters (K_M and k_cat) and its specificity for thrombin over other serine proteases present in biological samples. nih.gov

K_M (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of its maximum. A moderate K_M is often desirable for continuous monitoring of thrombin generation to avoid rapid substrate depletion. nih.govnih.gov

k_cat (Catalytic Constant or Turnover Number): This indicates the maximum number of substrate molecules converted to product per enzyme molecule per second. A lower k_cat can also be beneficial for continuous assays. nih.gov

Specificity (k_cat/K_M): This ratio is a measure of the enzyme's catalytic efficiency and substrate preference. A high k_cat/K_M value for thrombin and low values for other proteases are crucial for a highly specific substrate. nih.gov

The design of the peptide sequence, particularly the amino acids at the P1, P2, and P3 positions (adjacent to the cleavage site), is the primary determinant of these kinetic properties. maastrichtuniversity.nlresearchgate.net Thrombin exhibits a strong preference for arginine (Arg) at the P1 position, which fits into the S1 specificity pocket of the enzyme. sigmaaldrich.com The residues at the P2 and P3 positions also significantly influence binding and catalysis. maastrichtuniversity.nl For example, the sequence H-D-Phe-Pip-Arg-pNA (S-2238) is a well-known specific thrombin substrate. nih.govnih.gov

Researchers have systematically modified peptide sequences to fine-tune the kinetic parameters. nih.govmaastrichtuniversity.nl By introducing specific structural modifications based on the known structure of the thrombin active site, it is possible to develop substrates with desired high K_M and low k_cat values suitable for specific applications like monitoring thrombin formation in plasma. nih.gov Furthermore, the choice of the chromogenic group can also impact specificity. As mentioned, using ANBA derivatives instead of pNA can significantly reduce cleavage by other proteases, thereby enhancing the substrate's selectivity for thrombin. nih.govbohrium.com The interaction of thrombin with its substrates is also influenced by factors such as pH and the presence of specific ions like Na+, which can allosterically modulate thrombin's specificity. sigmaaldrich.comnih.gov

Data Tables

Table 1: Kinetic Parameters of Selected Chromogenic Thrombin Substrates

| Substrate | P3 | P2 | P1 | Chromophore | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (L·mol⁻¹·s⁻¹) |

| S-2238 | H-D-Phe | Pip | Arg | pNA | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Chromozym-TH | Tos-Gly | Pro | Arg | pNA | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Spectrozyme-TH | H-D-HHT | Ala | Arg | pNA | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

Data adapted from studies on human and bovine thrombins. nih.gov The ranges reflect variations observed between different forms of thrombin (e.g., α-thrombin vs. γ-thrombin).

Enzymatic Reaction Mechanism and Kinetic Characterization

Mechanism of Thrombin-Catalyzed Hydrolysis of Thrombin Substrate II, Colorimetric

The hydrolysis of Thrombin Substrate II by thrombin is a well-defined enzymatic process that results in a measurable color change, providing a means to quantify thrombin activity. This process involves the specific recognition of the substrate by the enzyme, followed by the catalytic cleavage of a specific peptide bond.

Proteolytic Cleavage of the Chromogenic Linkage

Thrombin is a highly specific protease that recognizes and cleaves peptide bonds on the C-terminal side of arginine and lysine (B10760008) residues. wustl.edu Thrombin Substrate II is a synthetic peptide that incorporates a specific amino acid sequence recognized by thrombin. This sequence is linked to a chromophore, p-nitroanilide (pNA). The enzyme's active site binds to the substrate, positioning the scissile bond for cleavage. The catalytic triad (B1167595) within the thrombin active site, a hallmark of serine proteases, facilitates the hydrolysis of the peptide bond between the arginine residue of the substrate and the p-nitroanilide group. semanticscholar.orgnih.gov The specificity of thrombin for its substrates is influenced by amino acid residues in the P1, P2, and P3 positions of the substrate, with arginine being highly favored at the P1 position. wustl.edunih.gov

Release Mechanism of the p-Nitroanilide Chromophore

Upon proteolytic cleavage of the amide bond linking the peptide to the p-nitroanilide (pNA) group, the pNA is released. nih.gov The free p-nitroanilide in solution exhibits a distinct yellow color with a maximum absorbance at a specific wavelength, typically around 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin under conditions of substrate saturation. This colorimetric signal allows for the continuous monitoring of the reaction progress and the determination of the initial reaction velocity.

Determination of Enzyme Kinetic Parameters for Thrombin Substrate II, Colorimetric

The interaction between thrombin and its chromogenic substrate can be characterized by several key kinetic parameters, which provide insights into the efficiency and mechanism of the enzyme.

Michaelis-Menten Kinetics: Vmax and Km Determination

The kinetics of thrombin-catalyzed hydrolysis of Thrombin Substrate II often follow the Michaelis-Menten model. nih.govigem.org This model describes the relationship between the initial reaction velocity (v) and the substrate concentration ([S]). The Michaelis-Menten equation is given by:

v = (Vmax * [S]) / (Km + [S])

Where:

Vmax is the maximum reaction velocity achieved when the enzyme is saturated with the substrate.

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for its substrate, with a lower Km generally indicating a higher affinity. stackexchange.comyoutube.com

These parameters can be determined experimentally by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. lsbu.ac.uk A common graphical method for determining Vmax and Km is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/v versus 1/[S]. utah.eduyoutube.com

| Kinetic Parameter | Description |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

This table summarizes the key Michaelis-Menten parameters.

Turnover Number (kcat) and Catalytic Efficiency (kcat/Km)

The turnover number (kcat) , also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as:

kcat = Vmax / [E]t

Where [E]t is the total enzyme concentration.

The catalytic efficiency of an enzyme is given by the ratio kcat/Km. This second-order rate constant reflects how efficiently the enzyme converts substrate to product at low substrate concentrations. aklectures.comreddit.com It is a crucial parameter for comparing the specificity of an enzyme for different substrates. nih.gov A higher kcat/Km value signifies a more efficient enzyme. aklectures.com

| Kinetic Parameter | Formula | Description |

| kcat (Turnover Number) | Vmax / [E]t | The number of substrate molecules converted per enzyme molecule per second. |

| kcat/Km (Catalytic Efficiency) | kcat / Km | A measure of how efficiently an enzyme converts substrates into products. |

This table provides the formulas and descriptions for kcat and catalytic efficiency.

Steady-State Kinetics and Initial Rate Measurements

The determination of kinetic parameters for thrombin and its chromogenic substrate relies on steady-state kinetics. This approach assumes that the concentration of the enzyme-substrate complex remains relatively constant over the time course of the measurement. nih.gov To ensure this condition, initial reaction rates are measured, where the substrate concentration is much higher than the enzyme concentration, and product formation is monitored over a short period to minimize the effects of product inhibition and substrate depletion. lsbu.ac.ukorthobullets.com The initial rate is the slope of the linear portion of the reaction progress curve (absorbance versus time). lsbu.ac.uk

Factors Influencing Enzymatic Reaction Rate and Equilibrium

The rate and equilibrium of the hydrolysis of colorimetric thrombin substrates are highly sensitive to several environmental factors. Optimizing these conditions is crucial for obtaining accurate and reproducible results in enzymatic assays. oup.com Key influencing factors include the pH of the reaction medium, the ionic strength and composition of the buffer, and the reaction temperature. nih.govoup.com

The pH of the reaction environment is a critical determinant of enzymatic activity, as it influences the ionization state of amino acid residues in both the enzyme's active site and the substrate itself. nih.gov These changes can affect substrate binding and the catalytic process. The hydrolysis of chromogenic substrates by thrombin is markedly pH-dependent. oup.comnih.gov

Research indicates that the optimal pH for thrombin activity on these substrates is typically in the slightly alkaline range. For instance, kinetic studies involving N-p-Tosyl-Gly-Pro-Arg p-nitroanilide and similar substrates are often conducted in buffers with a pH between 7.5 and 8.4. aniara.comdiapharma.com One specific protocol for the substrate S-2238 recommends a Tris buffer at pH 8.3 (at 37°C) or pH 8.4 (at 25°C). aniara.comdiapharma.com

Deviations from the optimal pH range can significantly reduce reaction velocity. Studies on thrombin generation, which employ similar fluorogenic or chromogenic substrates, have shown that at a pH near 8.0, the endogenous thrombin potential (ETP) and the peak thrombin concentration decrease considerably. researchgate.netaau.dk Conversely, more acidic conditions (pH around 7.0) can lead to increased lag times before the reaction initiates. researchgate.netaau.dk In cases where plasma samples become alkaline (e.g., due to CO2 escape), thrombin generation is lowered. researchgate.net This highlights the necessity of maintaining a constant and optimal pH throughout the assay to ensure reliable kinetic measurements. oup.com

Table 1: Reported pH Conditions for Thrombin Chromogenic Assays

| Substrate Type | Recommended pH Range | Buffer System | Source(s) |

|---|---|---|---|

| General Chromogenic | 7.5 - 8.0 | Not Specified | |

| S-2238 | 8.3 (at 37°C) | 0.05 mol/L Tris | aniara.com |

| S-2238 | 8.4 (at 25°C) | Tris/Heparin | diapharma.com |

The composition of the buffer system, including its ionic strength, significantly affects the rate of enzymatic hydrolysis. oup.com The choice of buffer and the concentration of various ions can modulate enzyme conformation and activity.

Tris-HCl is a frequently utilized buffer in thrombin activity assays. nih.govaniara.comdiapharma.comnih.gov The ionic strength of the reaction mixture, often adjusted with salts like sodium chloride (NaCl), is another crucial parameter. Kinetic studies are typically performed at a constant ionic strength, for example, 0.15 M or higher. aniara.comdiapharma.comnih.gov The presence of specific ions can have a profound effect. Sodium ions (Na+), in particular, act as allosteric activators of thrombin. Binding of Na+ to a specific site on the thrombin molecule enhances its catalytic efficiency towards certain substrates. nih.gov

Furthermore, the buffer composition can include other components to optimize the assay. Polyethylene (B3416737) glycol (PEG) may be added to prevent the adsorption of thrombin to surfaces, which can cause significant errors in activity measurements. nih.gov It is essential to maintain consistent experimental conditions, including buffer composition and ionic strength, to achieve reproducible results. oup.com

Table 2: Examples of Buffer and Ionic Strength Conditions in Thrombin Assays

| Buffer System | Ionic Strength (I) | Key Additives | Source(s) |

|---|---|---|---|

| Tris-HCl (0.05 M, pH 7.4) | 0.175 M (with NaCl) | None specified | nih.gov |

| Tris (0.05 M, pH 8.3) | 0.15 | None specified | aniara.com |

| Tris (50 mM, pH 8.0) | 400 mM (with Choline Chloride) | 0.1% PEG | nih.gov |

Like most enzymatic reactions, the hydrolysis of colorimetric thrombin substrates is highly dependent on temperature. nih.govoup.com An increase in temperature generally leads to a higher reaction rate due to increased kinetic energy of both the enzyme and substrate molecules, resulting in more frequent collisions.

The standard temperature for conducting these assays is often 37°C, which approximates physiological conditions. nih.govaniara.com Studies have shown that enzyme activities are not substantially reduced at temperatures slightly below this, such as 33°C. However, at temperatures below 33°C, a significant decrease in enzyme activity is observed. nih.gov One investigation into the thrombin-fibrinogen interaction found that the second-order rate constant for their association increased progressively as the temperature was raised from 10°C to 37°C. researchgate.net

While higher temperatures increase the reaction rate, excessively high temperatures can lead to the irreversible denaturation of the enzyme, where it loses its three-dimensional structure and, consequently, its catalytic activity. Therefore, maintaining a constant and optimal temperature is imperative for kinetic studies. oup.com

Table 3: Temperature Effects on Thrombin and Related Coagulation Assays

| Temperature | Observation | System Studied | Source(s) |

|---|---|---|---|

| 10°C to 37°C | Association rate constant increases with temperature | Thrombin-Fibrinogen Interaction | researchgate.net |

| 37°C | Standard temperature for chromogenic assays | Thrombin with chromogenic substrate | nih.govaniara.com |

| 33°C vs 37°C | Enzyme activities only slightly reduced (not statistically significant) | Isolated coagulation enzymes | nih.gov |

| < 33°C | Significant reduction in enzyme activity | Isolated coagulation enzymes | nih.gov |

Applications of Thrombin Substrate Ii, Colorimetric in in Vitro and Ex Vivo Research Models

Quantitative Assessment of Thrombin Enzymatic Activity in Biochemical Assays

The primary application of a colorimetric thrombin substrate is the direct quantitative measurement of thrombin's enzymatic activity. haemoscan.com The assay principle is straightforward: the substrate, often a short peptide sequence coupled to a p-nitroaniline (pNA) molecule, is specifically cleaved by active thrombin. bpsbioscience.combioscience.co.uk This cleavage releases the pNA chromophore, which produces a distinct yellow color that can be measured by monitoring the change in absorbance at a wavelength of 405 nm. bpsbioscience.combioscience.co.uk

The rate of pNA release, observed as the rate of change in absorbance, is directly proportional to the enzymatic activity of thrombin in the sample. bpsbioscience.com This allows researchers to precisely quantify thrombin concentrations in various purified samples and cell culture supernatants. Commercial assay kits based on this principle provide a standardized method to determine thrombin activity, typically with a detection range sensitive enough to measure activity in the low milli-international units per milliliter (mIU/mL) range. The assay is versatile and can be performed in microplate formats, making it suitable for analyzing multiple samples simultaneously.

Table 1: Illustrative Relationship between Thrombin Concentration and Enzymatic Activity

| Thrombin Concentration (IU/mL) | Initial Rate of Absorbance Change (ΔA405/min) | Interpretation |

| 0.00 | 0.005 | Baseline/Background |

| 0.05 | 0.150 | Low Enzymatic Activity |

| 0.10 | 0.300 | Moderate Enzymatic Activity |

| 0.20 | 0.600 | High Enzymatic Activity |

Note: Data is for illustrative purposes to demonstrate the direct proportionality between enzyme concentration and the measured rate of reaction.

Screening and Characterization of Thrombin Inhibitors

Given thrombin's central role in thrombosis, identifying and characterizing its inhibitors is a major goal in drug discovery. rsc.org Colorimetric assays provide a robust platform for these investigations. bpsbioscience.combiocompare.com The methodology involves incubating thrombin with a potential inhibitor before adding the colorimetric substrate. bpsbioscience.com If the compound inhibits thrombin, the rate of color development will decrease in a dose-dependent manner. bpsbioscience.com

A key parameter for quantifying the potency of an inhibitor is the inhibition constant (Ki). The colorimetric assay is used to first determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce thrombin activity by 50%. This is achieved by measuring enzyme activity across a range of inhibitor concentrations.

The Ki value can then be calculated from the IC50. For competitive inhibitors, this relationship is often described by the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for that substrate. Retrospective analyses have shown that under appropriate experimental conditions, where the substrate concentration is equal to its Km, the Ki value for a reversible inhibitor can be reliably estimated by dividing the IC50 value by two. nih.gov For noncompetitive inhibitors, the Ki value is equal to the IC50. nih.gov This approach provides a standardized method for quantifying and comparing the potency of different inhibitory compounds. nih.gov

Understanding how an inhibitor interacts with an enzyme is crucial for drug development. Colorimetric assays can elucidate the mechanism of inhibition by systematically varying the concentrations of both the substrate and the inhibitor. By analyzing the resulting reaction rates, typically using graphical methods like Lineweaver-Burk plots, researchers can distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of thrombin, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency regardless of substrate concentration. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. For example, Licochalcone A, a compound isolated from licorice, was identified as a mixed-type inhibitor of human thrombin with a Ki value of 12.23 μM using a kinetic analysis with a fluorogenic substrate. rsc.org

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to test vast libraries of chemical compounds for their biological activity against a specific target. bmglabtech.combeckman.com Colorimetric thrombin inhibition assays are exceptionally well-suited for HTS due to their simplicity, robustness, and ease of automation. bpsbioscience.combiocompare.comamsbio.com

The process is miniaturized into 96-well or 384-well microplates, allowing for the simultaneous testing of hundreds or thousands of compounds. bpsbioscience.combeckman.comnih.gov Robotic liquid handling systems dispense precise amounts of enzyme, buffer, inhibitor compounds, and finally, the colorimetric substrate into the wells. bmglabtech.com An automated microplate reader then measures the absorbance at 405 nm in each well over time. bpsbioscience.com The simple colorimetric readout allows for rapid data acquisition and analysis, enabling researchers to quickly identify "hits"—compounds that significantly inhibit thrombin activity—from large libraries for further investigation. bmglabtech.com

Analysis of Thrombin Generation Dynamics in Plasma Models

Beyond purified enzyme systems, colorimetric substrates are invaluable for studying thrombin in more physiologically relevant ex vivo models, such as blood plasma. nih.govmaastrichtuniversity.nl The Thrombin Generation Assay (TGA) or Test (TGT) measures the net potential of a plasma sample to produce thrombin over time, reflecting the balance between procoagulant and anticoagulant pathways. nih.govnih.gov In this assay, coagulation is triggered in a plasma sample, and the activity of the thrombin being generated and subsequently inhibited is continuously monitored by the cleavage of a chromogenic or fluorogenic substrate. nih.govnih.gov

The TGA provides a dynamic, integrated picture of a patient's hemostatic system that is not captured by conventional clotting tests like prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT). nih.gov The resulting thrombin generation curve yields several key parameters:

Lag Time: The time until thrombin generation begins.

Peak Thrombin: The maximum concentration of thrombin reached. mdpi.com

Time to Peak: The time taken to reach the peak thrombin concentration.

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, calculated as the area under the curve. mdpi.com

Table 2: Key Parameters of Thrombin Generation Assay and Their Clinical Interpretation

| Parameter | Description | Interpretation of Increased Value | Interpretation of Decreased Value |

| Lag Time | Time from initiation to the start of thrombin burst. | Indicates hypocoagulability (impaired initiation). | Indicates hypercoagulability (primed initiation). |

| Peak Thrombin | The maximum concentration of thrombin achieved. | Prothrombotic tendency. | Bleeding tendency. |

| ETP | Endogenous Thrombin Potential; the total thrombin activity over time. | Prothrombotic tendency. | Bleeding tendency. |

| Time to Peak | Time required to reach maximum thrombin concentration. | Indicates hypocoagulability (slower propagation). | Indicates hypercoagulability (faster propagation). |

Role in Investigating Coagulation Factor Interactions in Cell-Free Systems

Cell-free systems, such as purified protein preparations and plasma, are fundamental to dissecting the intricate network of interactions within the coagulation cascade. The use of colorimetric thrombin substrates in these systems enables the quantitative assessment of the activity of various coagulation factors by measuring their contribution to thrombin generation. nih.govnih.gov

Spectrophotometric assays have been developed that utilize a thrombin-specific chromogenic substrate to measure the activity of multiple coagulation factors. nih.gov These assays can be initiated through either the tissue factor pathway or the surface activation pathway. nih.gov In the tissue-factor-activated system, the generation of thrombin is dependent on the activities of factors VII and X, as well as prothrombin. nih.gov Conversely, the surface-activated pathway involves the sequential activation of factors XII, prekallikrein, XI, IX, and VIII, which ultimately leads to the activation of factor X and prothrombin. nih.gov The amount of thrombin generated, and thus the intensity of the color produced from the substrate, is proportional to the activity of the factors in the respective pathways. nih.govnih.gov

These assays offer a higher degree of sensitivity compared to traditional clotting time assays. nih.gov For instance, a cell-surface chromogenic assay has been developed to measure the efficacy of factor VIIa inhibitors by quantifying the generation of factor Xa, which in turn activates prothrombin to thrombin. ahajournals.org Similarly, the activity of factor V is assessed by its role as a cofactor in the prothrombinase complex, which converts prothrombin to thrombin. mayocliniclabs.com A deficiency in factor V leads to reduced thrombin generation, which can be quantified using a colorimetric substrate. mayocliniclabs.com Furthermore, the activation of factor VIII by thrombin and its subsequent role in the factor Xa generation complex can be monitored by measuring the rate of factor Xa production, which is often coupled to a downstream measurement of thrombin activity. nih.gov

Research into Endogenous Regulators of Thrombin Activity

The activity of thrombin is tightly controlled by endogenous inhibitors. Colorimetric thrombin substrates are instrumental in studying these regulatory mechanisms by enabling the quantification of the inhibitory capacity of these molecules.

Antithrombin (AT), also known as antithrombin III, is a primary inhibitor of thrombin and other serine proteases in the coagulation cascade. technoclone.com Functional assays for antithrombin activity commonly employ a chromogenic thrombin substrate. nih.govlabcorp.com The principle of these assays involves the incubation of a plasma sample with a known excess of thrombin in the presence of heparin, which catalyzes the inhibitory action of antithrombin. nih.govlabcorp.com After a specific incubation period, the residual thrombin activity is measured by the addition of a colorimetric thrombin substrate. labcorp.com The amount of color produced is inversely proportional to the antithrombin activity in the sample, as higher levels of active antithrombin will result in greater inhibition of thrombin and thus less substrate cleavage. labcorp.com

These thrombin-based assays are highly sensitive for quantifying functionally active antithrombin. nih.gov However, it is noteworthy that such assays may overestimate antithrombin activity due to their sensitivity to another thrombin inhibitor, heparin cofactor II. nih.gov To circumvent this, alternative assays utilizing a chromogenic substrate for factor Xa have been developed, as factor Xa is not inhibited by heparin cofactor II. nih.govhaemochrom.de Comparative studies have shown that while thrombin-based assays may yield slightly higher values, both assay types are generally reliable for identifying antithrombin deficiency. nih.govnih.gov

Heparin and related glycosaminoglycans act as cofactors, significantly enhancing the inhibitory activity of antithrombin and heparin cofactor II (HCII). labcorp.compractical-haemostasis.com Colorimetric thrombin substrate assays are crucial for investigating the activity of these cofactors.

Assays for HCII activity often utilize dermatan sulfate (B86663), which specifically enhances the ability of HCII to inhibit thrombin. labcorp.compractical-haemostasis.com In a typical assay, a plasma sample is incubated with dermatan sulfate and a known amount of thrombin. practical-haemostasis.com The residual thrombin activity is then quantified using a colorimetric substrate, with the color intensity being inversely proportional to the HCII activity. labcorp.com To ensure the specific measurement of HCII, some methods incorporate an antibody to inactivate antithrombin III, thereby eliminating its contribution to thrombin inhibition. nih.govnih.gov

Studies using these methods have revealed that HCII deficiency can be associated with an increased risk of thrombosis. nih.govnih.gov Furthermore, these assays have been used to identify acquired deficiencies of HCII in conditions such as liver disease and disseminated intravascular coagulation, as well as increased levels during pregnancy and with the use of oral contraceptives. haemochrom.de

Exploration of Thrombin Substrate II, Colorimetric in Novel Biochemical Assay Formats

The robust and specific nature of the enzymatic reaction between thrombin and its colorimetric substrate has led to its integration into innovative biochemical assay platforms, enhancing the sensitivity and utility of thrombin detection.

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. Thrombin-binding aptamers (TBAs) have been extensively utilized in the development of novel biosensors. In many of these platforms, the colorimetric signal from a thrombin substrate is used as a readout.

One common approach involves the use of gold nanoparticles (AuNPs) functionalized with TBAs. nih.govcolab.ws In the absence of thrombin, these nanoparticles are dispersed, and the solution has a characteristic red color. colab.ws Upon the addition of thrombin, the aptamers bind to it, causing the nanoparticles to aggregate. colab.ws This aggregation leads to a color change to blue-purple, which can be visually detected or quantified spectrophotometrically. colab.ws In some variations, the catalytic activity of AuNPs is harnessed. For instance, in the absence of thrombin, the AuNPs can catalyze the reduction of 4-nitrophenol (B140041) (yellow) to 4-aminophenol (B1666318) (colorless). nih.gov When thrombin binds to the aptamers on the AuNP surface, it masks the catalytic sites, slowing down the color change. nih.gov

Another strategy employs the peroxidase-mimicking properties of certain nanomaterials. In one such assay, AuNPs are functionalized with a TBA and a horseradish peroxidase mimic. The binding of thrombin to the aptamer brings the peroxidase mimic into proximity with a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), leading to the development of a blue color. The intensity of the color is proportional to the concentration of thrombin. These aptamer-based colorimetric assays have demonstrated high sensitivity, with limits of detection (LOD) in the picomolar to nanomolar range. nih.govcolab.ws

| Assay Principle | Aptamer Type | Detection Method | Limit of Detection (LOD) |

| Aptamer-induced aggregation of gold nanoparticles | Thrombin-binding aptamer | Colorimetric (UV-vis) | 5 pM |

| Masking of catalytic gold nanoparticle surface by aptamer-thrombin complex | Thrombin-binding aptamer | Colorimetric (visual) | 0.1 nM |

| Peroxidase-mimicking aptamer-functionalized gold nanoparticles | Thrombin-binding aptamer | Colorimetric (UV-vis) | 0.02 pM |

| Surface enhanced resonance Raman spectroscopy (SERRS) with aptamer-conjugated probe | Thrombin-binding aptamer | SERRS | 100 pM |

| Dual-channel colorimetric and electrochemical sensor | Thrombin-binding aptamer | Colorimetric/Electrochemical | 0.17 pM (colorimetric) |

Nanoparticles offer unique optical and catalytic properties that can significantly amplify the signal in colorimetric assays. Various types of nanoparticles have been coupled with colorimetric thrombin substrates to create highly sensitive detection systems.

Gold nanoparticles (AuNPs) are widely used due to their distance-dependent optical properties and ease of functionalization. nih.gov In one label-free assay, the principle relies on the fact that thrombin converts fibrinogen into fibrin (B1330869), which then induces the aggregation of AuNPs, resulting in a color change. nih.gov This system can be used to study the interactions of thrombin with its inhibitors and cofactors. nih.gov Thrombin-conjugated AuNPs can also be used to detect fibrinogen in plasma, with a reported LOD of 10 nM. nih.gov

Iron oxide nanoparticles (Fe3O4 NPs) with peroxidase-like activity have also been employed in colorimetric thrombin assays. rsc.org In a dual-recognition system, aptamer-functionalized Fe3O4 NPs are further modified with a molecularly imprinted polymer (MIP). rsc.org When thrombin binds to the aptamers and the imprinted cavities, it blocks the peroxidase-like activity of the Fe3O4 NPs towards a chromogenic substrate like TMB, leading to a decrease in color development. rsc.org This dual-recognition strategy enhances the selectivity of the assay, with a reported LOD of 27.8 pmol/L. rsc.org

Other advanced systems include the use of platinum nanoparticle-modified metal-organic frameworks (MOFs) that act as peroxidase mimics. nih.gov These have been incorporated into dual-readout (colorimetric and electrochemical) sensors for thrombin, achieving an LOD of 0.17 pM for the colorimetric method. nih.gov

| Nanoparticle Type | Assay Principle | Detection Method | Limit of Detection (LOD) |

| Gold Nanoparticles (AuNPs) | Fibrinogen-induced aggregation of thrombin-conjugated AuNPs | Colorimetric (UV-vis) | 10 nM (for fibrinogen) |

| Iron Oxide (Fe3O4) Nanoparticles | Inhibition of peroxidase-like activity upon thrombin binding to aptamer-MIP functionalized NPs | Colorimetric (UV-vis) | 27.8 pmol/L |

| Platinum Nanoparticle-Modified Metal-Organic Framework (MOF) | Peroxidase mimicry for color development | Colorimetric/Electrochemical | 0.17 pM (colorimetric) |

| Gold Nanoparticles (AuNPs) | Catalytic amplification and aptamer recognition | Colorimetric (visual) | 0.1 nM |

Analytical Methodologies and Assay Optimization for Thrombin Substrate Ii, Colorimetric

Spectrophotometric Detection Principles for p-Nitroanilide Release

The fundamental principle of the assay is the enzymatic hydrolysis of a colorless substrate to yield a colored product. Thrombin specifically recognizes and cleaves the arginine-pNA bond in the substrate, liberating yellow p-nitroanilide. The concentration of this product can be determined by measuring its absorbance of light at a specific wavelength, a process governed by the Beer-Lambert law.

The released p-nitroanilide (pNA) has a distinct absorbance spectrum, with a maximum absorbance typically observed around 381 nm. nih.gov However, in practice, measurements are commonly taken at 405 nm. abcam.comsigmaaldrich.comnih.gov This is a strategic choice to minimize interference from other components in the sample, particularly the un-cleaved substrate, which has an absorbance maximum at a lower wavelength (around 315 nm). sigmaaldrich.comsigmaaldrich.com Measuring at 405 nm provides a better signal-to-noise ratio, as the absorbance overlap between the substrate and the product is significantly reduced. sigmaaldrich.com The molar extinction coefficient (ε) of pNA at 405 nm is approximately 9,650 M⁻¹cm⁻¹, a value essential for converting absorbance readings into molar concentrations. sigmaaldrich.com

It's important to note that the absorption spectrum of pNA can be influenced by the solution's composition. nih.gov Factors such as ionic strength and the presence of additives like polyethylene (B3416737) glycol can cause a red-shift in the spectrum, potentially altering the extinction coefficient at a fixed wavelength. nih.gov Therefore, consistency in the assay buffer composition is crucial for accurate quantification.

To accurately quantify thrombin activity, a standard curve is generated using known concentrations of p-nitroanilide. sigmaaldrich.comassaygenie.com This curve plots the absorbance at 405 nm against the corresponding pNA concentration. haemoscan.com A typical standard curve for pNA would cover a range of concentrations relevant to the expected enzyme activity in the samples being tested.

The resulting plot should be linear, demonstrating a direct relationship between absorbance and concentration, as described by the Beer-Lambert law. haemoscan.com This linearity confirms that the assay is performing correctly within the tested concentration range. The equation of the line from the standard curve is then used to calculate the concentration of pNA produced in the unknown samples based on their absorbance values. haemoscan.com This allows for the determination of the initial reaction velocity (V₀), which is directly proportional to the enzyme concentration when the substrate is not a limiting factor.

Table 1: Example p-Nitroanilide Standard Curve Data This table provides an example of data used to generate a standard curve for pNA quantification.

| pNA Concentration (nmol/well) | Absorbance at 405 nm (OD₄₀₅) |

|---|---|

| 0 | 0.000 |

| 4 | 0.210 |

| 8 | 0.420 |

| 12 | 0.630 |

| 16 | 0.840 |

| 20 | 1.050 |

Methodological Considerations for Assay Robustness and Reproducibility

The reliability of a thrombin activity assay is highly dependent on the careful control of several experimental parameters. Fluctuations in pH, temperature, and reagent concentrations can significantly impact enzyme kinetics and lead to variable and inaccurate results.

Thrombin, like most enzymes, exhibits optimal activity within a specific pH range. researchgate.net Studies have shown that human thrombin is active over a broad pH range of 5 to 10. researchgate.net However, its optimal pH can vary depending on the composition of the assay buffer, particularly the salt concentration. In the absence of NaCl, the pH optimum is around 9.5, but this shifts to approximately 8.3 in the presence of 1 M NaCl. researchgate.net For many standard chromogenic assays, a pH between 7.4 and 8.2 is commonly used. cellmolbiol.orgnih.gov

Maintaining a stable pH throughout the assay is critical. The pH of plasma samples can increase if CO₂ escapes, which can significantly lower the measured thrombin generation. nih.govaau.dkresearchgate.net This is a crucial pre-analytical variable, especially for samples that have been stored for extended periods. nih.govaau.dk To counteract this, buffers such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are often included in assay reagents to maintain a stable physiological pH, typically around 7.35. nih.govnih.govoup.com Tris-HCl is another commonly used buffer system. nih.gov The choice of buffer and its concentration must be optimized, as different buffer systems can affect the enzyme's kinetic parameters. nih.gov For instance, one study found optimal conditions for a thrombin substrate in a PIPES buffer at pH 7.2, while another substrate was optimal in the same buffer at pH 8.2. nih.gov

Table 2: Effect of pH on Thrombin Activity Illustrates the relative activity of thrombin at different pH values, highlighting the importance of pH control.

| pH | Relative Thrombin Activity (%) | Reference |

|---|---|---|

| 6.5 | ~35% | researchgate.net |

| 7.4 | 100% (Physiological Reference) | aau.dk |

| 8.0 | Decreased Peak Activity | nih.govaau.dk |

| 8.3 | Optimal (in 1 M NaCl) | researchgate.net |

| 9.5 | Optimal (no NaCl) | researchgate.netnih.gov |

Enzymatic reaction rates are highly sensitive to temperature. Human α-thrombin activity shows a distinct temperature optimum at 45°C. researchgate.netnih.gov However, for practical reasons and to maintain enzyme stability over the assay period, most thrombin assays are conducted at a constant 37°C. nih.govsigmaaldrich.comsigmaaldrich.com This temperature represents a compromise between achieving a high reaction rate and preventing thermal denaturation of the enzyme.

Inconsistent temperature control is a major source of variability in coagulation assays. nih.gov It is essential that all reagents, samples, and reaction vessels (e.g., microplates) are pre-warmed to and maintained at the designated assay temperature. oup.comnih.gov Studies have demonstrated that performing assays with non-pre-heated plates can result in significantly different thrombin generation values compared to those performed under tightly controlled temperature conditions. nih.gov Therefore, using instrumentation with reliable temperature control, such as heated microplate readers, is crucial for reproducibility. nih.gov

The concentrations of both the thrombin substrate and the enzyme itself must be carefully optimized to ensure the assay operates under appropriate kinetic conditions. According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration. washington.eduteachmephysiology.com To ensure the rate is proportional to the enzyme concentration, the substrate concentration should ideally be saturating—typically 5 to 10 times the Michaelis constant (Kₘ). chromogenicsubstrates.com The Kₘ for Thrombin Substrate II is approximately 1.95 mM. sigmaaldrich.com Using a substrate concentration well above the Kₘ ensures that the reaction velocity is near its maximum (Vₘₐₓ) and is primarily limited by the amount of enzyme present, not the availability of the substrate. chromogenicsubstrates.com

Conversely, the enzyme concentration must be optimized to produce a linear change in absorbance over a convenient time frame. researchgate.net If the enzyme concentration is too high, the substrate will be depleted too quickly, violating steady-state assumptions and leading to a non-linear reaction curve. nih.gov If it is too low, the change in absorbance may be too small to detect accurately. A pilot experiment varying the enzyme concentration while keeping the substrate concentration fixed and high is a standard approach to finding the optimal enzyme concentration that yields a robust and measurable signal. researchgate.net

Identification and Mitigation of Interference Factors in Complex Biological Matrices (e.g., plasma, serum)

When employing colorimetric thrombin substrate II assays in complex biological matrices such as plasma and serum, a variety of endogenous and exogenous factors can interfere with the accuracy of the results. Identifying and mitigating these interferences is critical for reliable measurements.

A primary interference in plasma-based assays is the formation of a fibrin (B1330869) clot during thrombin generation, which can interfere with the chromogenic signal. nih.gov This is typically managed by defibrination of the sample or by including fibrin polymerization inhibitors in the assay mixture. nih.gov

Endogenous substances within the sample can also cause significant interference. These include hemolysis (release of hemoglobin), high levels of lipids (lipemia), and bilirubin (B190676) (icterus). nih.govresearchgate.net Hemoglobin, for instance, can interfere due to its own absorbance at the detection wavelengths used for the chromophore, while other cellular components released during hemolysis can activate coagulation. researchgate.net Monoclonal proteins (M-proteins) are a rare but significant cause of interference, potentially affecting results through high sample viscosity or by reacting with assay reagents. nih.gov

The specificity of the assay can be compromised by other proteases present in the plasma that might have some activity towards the synthetic substrate. maastrichtuniversity.nl Furthermore, thrombin activity can be overestimated in certain assays due to the presence of heparin cofactor II. nih.gov The formation of complexes between thrombin and inhibitors like alpha-2-macroglobulin (α2M) also presents a challenge, as the α2M-thrombin complex can retain activity towards small synthetic substrates. nih.gov

Exogenous factors, particularly anticoagulant drugs, can significantly impact assay results. Direct thrombin inhibitors like hirudin must not be present, as they will directly inhibit the target enzyme and lead to erroneous readings in thrombin-based assays. nih.gov

Several strategies are employed to mitigate these interferences:

Addition of Specific Inhibitors: To enhance specificity, inhibitors of interfering proteases, such as aprotinin (B3435010) for plasmin, can be added to the reagent mixture. maastrichtuniversity.nlnih.gov

Optimized Reagent Composition: The inclusion of substances like polybrene and urea (B33335) in the reagent mixture can help obtain accurate results directly from plasma samples. nih.gov

Kinetic Adjustments: Using a short incubation time can minimize the influence of progressive thrombin inhibitors. nih.gov

Use of Factor Xa-based Assays: In settings where direct thrombin inhibitors are present, using an assay based on Factor Xa inhibition can provide a more reliable measure of antithrombin activity. nih.gov

Mathematical Correction: Some automated systems can apply mathematical corrections to account for signal interference from substances like bilirubin and lipids. nih.gov

Validation of Assay Performance Characteristics

The validation of a colorimetric thrombin substrate II assay is essential to ensure its reliability for research and clinical applications. This involves a thorough assessment of its sensitivity, precision, accuracy, and linear range.

The sensitivity of a colorimetric thrombin assay, often defined by its Limit of Detection (LOD), indicates the lowest concentration of thrombin that can be reliably distinguished from zero. This characteristic varies depending on the specific substrate, assay design, and detection technology. Some assays are designed for high sensitivity, leveraging novel signal amplification strategies. For instance, an enzyme-linked aptamer assay (ELAA) has been developed that can detect thrombin concentrations as low as 25 fM. nih.gov Another aptamer-based method achieved a detection limit of 13.5 pM. rsc.org A dual-recognition colorimetric sensor using imprinted polymers reported an LOD of 27.8 pmol L⁻¹. nih.govrsc.org Commercially available kits provide specified sensitivity; one such kit reports a sensitivity of ≤ 0.006 IU/mL. abcam.com

Reported Limits of Detection for Various Thrombin Colorimetric Assays

| Assay Type | Limit of Detection (LOD) | Reference |

|---|---|---|

| Commercial Kit (ab234620) | ≤ 0.006 IU/mL | abcam.com |

| Enzyme-Linked Aptamer Assay (ELAA) | 25 fM | nih.gov |

| Enzyme-Precipitate-Coating-Linked Aptamer Assay (EPC-LAA) | 13.5 pM | rsc.org |

| Dual-Recognition Surface-Imprinted Polymer Sensor | 27.8 pmol L⁻¹ | nih.govrsc.org |

Precision reflects the reproducibility of the assay and is typically reported as the coefficient of variation (CV) for repeated measurements. It is assessed within a single assay run (intra-assay) and between different runs (inter-assay). Accuracy refers to how close the measured value is to the true value. For a chromogenic substrate assay developed to measure hirudin, intra-assay CVs were between 2.8-3.1%, while inter-assay CVs were between 5.3-5.8%. nih.gov Studies validating fully automated systems, such as the ST Genesia, have also reported robust precision. For key thrombin generation parameters, intra-assay CVs were found to be between 2.01% and 3.36%, and inter-assay CVs ranged from 3.39% to 6.47%. nih.gov Similarly, another calibrated automated method demonstrated an intra-assay variation of less than 5% for all measured parameters. nih.govd-nb.info

Precision Data for Thrombin Generation Assays

| Assay/System | Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |

|---|---|---|---|---|

| Chromogenic Hirudin Assay | N/A | 2.8 - 3.1 | 5.3 - 5.8 | nih.gov |

| ST Genesia (Automated) | Endogenous Thrombin Potential (ETP) | 3.36 | 6.47 | nih.gov |

| Peak Thrombin | 2.01 | 5.62 | nih.gov | |

| Calibrated Automated Thrombogram (CAT) | All parameters | < 5 | N/A | nih.govd-nb.info |

The linearity of an assay defines the concentration range over which the measured signal is directly proportional to the analyte concentration. This is also known as the dynamic or working range. The specific linear range is dependent on the assay's components and design. For example, a chromogenic assay for the thrombin inhibitor hirudin was shown to be linear up to at least 800 ng/ml of hirudin in plasma. nih.gov A commercial thrombin activity kit specifies a detection range of 0.008 to 0.24 IU/mL. abcam.com A novel colorimetric sensing method based on surface-imprinted polymers demonstrated a very broad linear range, from 108.1 pmol L⁻¹ to 2.7 x 10⁻⁵ mol L⁻¹. nih.govrsc.org The substrate β-Ala-Gly-Arg p-nitroanilide is specifically designed for the continuous determination of thrombin formation in plasma, requiring a high Michaelis constant (KM) of 1.95 mM and a low turnover rate (kcat) of 1.91 s⁻¹ to avoid substrate depletion during the reaction. sigmaaldrich.com

Linearity and Dynamic Range of Different Thrombin Assays

| Assay Type | Linear Range / Dynamic Range | Reference |

|---|---|---|

| Chromogenic Hirudin Assay | Up to 800 ng/ml | nih.gov |

| Commercial Kit (ab234620) | 0.008 - 0.24 IU/mL | abcam.com |

| Dual-Recognition Surface-Imprinted Polymer Sensor | 108.1 pmol L⁻¹ – 2.7 x 10⁻⁵ mol L⁻¹ | nih.govrsc.org |

Automation and High-Throughput Adaptations

The characteristics of colorimetric thrombin substrate II assays, particularly their reliance on photometric detection, make them highly suitable for automation. bohrium.com Adapting these assays to automated platforms enhances throughput, improves precision, and standardizes procedures, which is essential for both large-scale research and routine clinical diagnostics.

Assays using chromogenic substrates have been successfully adapted for use on various automated clinical chemistry and coagulation analyzers, such as the Cobas Bio and Hitachi 705 systems. bohrium.com More modern, fully automated systems like the ST Genesia are now used to measure thrombin generation potential, providing standardized results for parameters like endogenous thrombin potential (ETP) and peak thrombin. nih.gov These systems integrate reagent handling, incubation, measurement, and calculation, minimizing operator-dependent variability.

For drug discovery and screening purposes, these assays have been adapted for high-throughput screening (HTS). nih.gov This often involves miniaturization into 96- or 384-well microplate formats. nih.gov An HTS-compatible platform using reflectometric interference spectroscopy was developed for the label-free screening of thrombin inhibitors, capable of analyzing a 384-well plate in under 15 minutes. nih.gov The development of automated point-of-care testing (POCT) devices using digital microfluidics further illustrates the adaptability of the core assay principle, allowing for rapid testing with minimal sample volumes, such as whole capillary blood. mdpi.com

Comparative Analysis with Other Chromogenic and Fluorogenic Thrombin Substrates

Comparison of Thrombin Substrate II, Colorimetric with S-2238 and other Tos-Gly-Pro-Arg-pNA derivatives

Thrombin Substrate II, Colorimetric, which has the chemical structure Tos-Gly-Pro-Arg-pNA, belongs to a class of synthetic peptides designed to be highly susceptible to cleavage by thrombin. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm to measure thrombin activity. Another widely used chromogenic substrate is S-2238 (H-D-Phe-Pip-Arg-pNA). google.com Both substrates are designed to be sensitive to thrombin. karger.com

A critical characteristic of a thrombin substrate is its specificity, meaning its preference for being cleaved by thrombin over other similar enzymes, known as serine proteases. Thrombin itself is a serine protease involved in the blood coagulation cascade. monash.edu Other serine proteases include plasmin, kallikrein, and Factor Xa. karger.comnih.gov

High specificity is crucial for accurately measuring thrombin activity in complex biological samples like plasma, where multiple proteases are present. nih.govnih.gov Substrates with low specificity can be cleaved by other enzymes, leading to an overestimation of thrombin activity. nih.gov Research has focused on developing new chromogenic substrates with enhanced specificity for thrombin to improve the accuracy of photometric assays like the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT). nih.gov

While Tos-Gly-Pro-Arg-pNA is a substrate for thrombin, it can also be hydrolyzed by other proteases to varying degrees. karger.com Similarly, S-2238 is sensitive to thrombin but also shows some reactivity with plasmin and trypsin, though it is insensitive to Factor Xa. karger.com The specificity of thrombin is attributed to its active site's preference for certain amino acid sequences. monash.edu Thrombin exhibits a strong preference for cleaving after arginine (Arg) residues. pnas.orgnih.gov

| Substrate | Primary Target Enzyme | Known Cross-Reactivity with Other Serine Proteases |

|---|---|---|

| Thrombin Substrate II, Colorimetric (Tos-Gly-Pro-Arg-pNA) | Thrombin | Plasmin karger.com |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | Plasmin, Trypsin karger.com |

| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Thrombin | Plasmin, Trypsin karger.com |

Enzyme kinetics, particularly the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide valuable insights into the efficiency of a substrate. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. youtube.comjascoinc.comwou.edu Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.comjascoinc.com

Kinetic parameters for chromogenic substrates are determined by measuring the rate of pNA release at various substrate concentrations. chromogenicsubstrates.com For human α-thrombin, the Km value for Tos-Gly-Pro-Arg-pNA (Chromozym-TH) has been reported to be 4.18 µM, while for S-2238, it is 1.33 µM. sigmaaldrich.com This suggests that under these conditions, thrombin has a higher affinity for S-2238. The corresponding kcat (turnover number), which is related to Vmax, was 127 s-1 for Chromozym-TH and 91.4 s-1 for S-2238 with human α-thrombin. sigmaaldrich.com It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme (e.g., human vs. bovine thrombin). chromogenicsubstrates.comsigmaaldrich.comcellmolbiol.org

| Substrate | Km (µM) | kcat (s-1) |

|---|---|---|

| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 4.18 sigmaaldrich.com | 127 sigmaaldrich.com |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | 1.33 sigmaaldrich.com | 91.4 sigmaaldrich.com |

The fundamental difference in signal generation lies in the reporter molecule released upon substrate cleavage. For colorimetric substrates like Thrombin Substrate II and S-2238, the chromophore p-nitroaniline (pNA) is released, which produces a yellow color that can be measured by absorbance. In contrast, fluorogenic substrates release a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or aminomethylcoumarin (AMC), which emits light upon excitation at a specific wavelength. google.comnih.govnih.gov

Generally, fluorogenic assays are considered more sensitive than colorimetric assays. patsnap.compediaa.com They can often detect analytes at nanomolar to picomolar concentrations, whereas colorimetric assays typically have a detection range in the micromolar to millimolar levels. patsnap.com This increased sensitivity of fluorometric assays is due to the ability to distinguish the fluorescent signal from background noise more effectively. patsnap.com However, the sensitivity of a colorimetric assay can sometimes be enhanced by prolonging the incubation period. nih.gov

Advantages and Limitations of Colorimetric vs. Fluorogenic Substrates in Research

The choice between a colorimetric and a fluorogenic substrate for thrombin research depends on a balance of factors including the required sensitivity, cost, and available equipment.

As previously mentioned, fluorogenic assays generally offer higher sensitivity than their colorimetric counterparts. patsnap.compediaa.commblintl.com This makes them particularly suitable for applications where the concentration of thrombin is very low. patsnap.com

However, both methods can be subject to background interference. In colorimetric assays, the absorbance of other components in the sample at the measurement wavelength can lead to inaccuracies. corning.com Fluorogenic assays can be affected by the autofluorescence of sample components or the assay plate itself. mblintl.comcorning.com Time-resolved fluorometry is a technique that can help reduce non-specific background fluorescence. corning.com In complex biological samples, unspecific cleavage of the substrate by other proteases can also be a source of interference for both types of assays. nih.gov

| Assay Type | General Sensitivity Range | Common Sources of Interference |

|---|---|---|

| Colorimetric | Micromolar to millimolar patsnap.com | Absorbance of other sample components, sample turbidity corning.comresearchgate.net |

| Fluorogenic | Nanomolar to picomolar patsnap.com | Autofluorescence of sample or plate, light scatter patsnap.commblintl.com |

Colorimetric assays are generally more cost-effective than fluorogenic assays. patsnap.commdpi.com The reagents are often less expensive, and the required equipment, a standard spectrophotometer or microplate reader, is widely available in most laboratories. patsnap.commdpi.com This makes colorimetric methods accessible and suitable for routine analyses where high sensitivity is not the primary concern. patsnap.com

Fluorogenic assays, on the other hand, require more sophisticated and expensive instrumentation, such as a fluorescence spectrophotometer or a plate reader with fluorescence capabilities. patsnap.com The fluorogenic substrates themselves can also be more costly. nih.gov The choice of assay, therefore, often involves a trade-off between the need for higher sensitivity and the available budget and equipment. patsnap.com

Orthogonal Assay Development and Validation